molecular formula C9H11Cl2NO B13581693 1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol

1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B13581693
M. Wt: 220.09 g/mol
InChI Key: LLSWVASLYHARSF-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound characterized by the presence of a dichlorophenyl group, a methylamino group, and an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride for the reduction step.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency, often employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

    Oxidation: Formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzophenone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-2-(ethylamino)ethan-1-ol
  • 1-(2,4-Dichlorophenyl)-2-(dimethylamino)ethan-1-ol
  • 1-(2,4-Dichlorophenyl)-2-(propylamino)ethan-1-ol

Comparison: 1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol is unique due to its specific substitution pattern and the presence of the methylamino group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methylamino group may enhance its binding affinity to certain receptors or enzymes, making it more potent in specific applications.

Biological Activity

1-(2,4-Dichlorophenyl)-2-(methylamino)ethan-1-ol, also known as 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol, is a compound with significant biological activity and applications in various fields, including medicinal chemistry and agriculture. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C8H9Cl2NO
  • Molecular Weight: 206.07 g/mol
  • IUPAC Name: 2-amino-1-(2,4-dichlorophenyl)ethanol

Synthesis Methods:
The compound can be synthesized through the hydrogenation of 1-(2,4-dichlorophenyl)ethanone using reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as methanol or ethanol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's amino and hydroxyl groups allow it to participate in various biochemical pathways:

  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development .
  • Antimicrobial Activity: The compound exhibits antimicrobial properties against various pathogens, suggesting potential use in treating infections .

Antimicrobial Properties

Numerous studies have evaluated the antimicrobial activity of this compound. For instance:

  • In a study assessing various derivatives for their antibacterial effects, this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with inhibition zones measuring up to 30 mm .
PathogenInhibition Zone (mm)
Escherichia coli30
Staphylococcus aureus28

Case Studies

  • Antifungal Applications:
    • The compound has been utilized in the synthesis of antifungal agents like miconazole. Its structure allows it to act as a chiral intermediate in the formation of active pharmaceutical ingredients.
  • Cardiovascular Effects:
    • Research indicates that related compounds exhibit antihypertensive effects. In animal models, the administration of similar derivatives resulted in significant reductions in blood pressure, demonstrating potential cardiovascular applications .

Toxicity and Safety Profile

While the compound shows promising biological activities, it is essential to consider its safety profile:

  • Acute Toxicity: The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11Cl2NO/c1-12-5-9(13)7-3-2-6(10)4-8(7)11/h2-4,9,12-13H,5H2,1H3

InChI Key

LLSWVASLYHARSF-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=C(C=C(C=C1)Cl)Cl)O

Origin of Product

United States

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